N2-palmitoylguanine
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Overview
Description
N2-palmitoylguanine is a chemical compound that belongs to the class of guanine derivatives. It is characterized by the presence of a palmitoyl group attached to the nitrogen atom at the second position of the guanine molecule. This modification significantly alters the properties of the guanine base, making this compound a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N2-palmitoylguanine typically involves the acylation of guanine with palmitoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the acylation process. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or large-scale chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N2-palmitoylguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: The palmitoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
N2-palmitoylguanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules, such as nucleic acids and proteins.
Medicine: this compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N2-palmitoylguanine involves its interaction with specific molecular targets. The palmitoyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N2-acetylguanine: Another guanine derivative with an acetyl group instead of a palmitoyl group.
N2-benzoylguanine: Contains a benzoyl group attached to the nitrogen atom at the second position of guanine.
N2-methylguanine: Features a methyl group at the same position
Uniqueness
N2-palmitoylguanine is unique due to the presence of the long-chain palmitoyl group, which significantly enhances its lipophilicity compared to other guanine derivatives. This property allows it to interact more effectively with lipid membranes and hydrophobic regions of proteins, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
21047-87-0 |
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Molecular Formula |
C21H35N5O2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(6-oxo-1,7-dihydropurin-2-yl)hexadecanamide |
InChI |
InChI=1S/C21H35N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(27)24-21-25-19-18(20(28)26-21)22-16-23-19/h16H,2-15H2,1H3,(H3,22,23,24,25,26,27,28) |
InChI Key |
OFRCCDYYOMSXAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)NC=N2 |
Origin of Product |
United States |
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